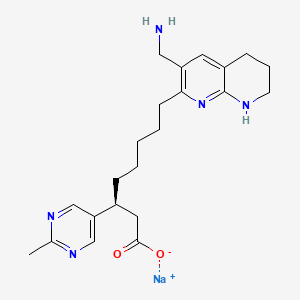
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine core, a pyrimidinyl group, and an aminomethyl side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidinyl Group: This is typically achieved through a nucleophilic substitution reaction, where a pyrimidinyl halide reacts with the naphthyridine core.
Final Salt Formation: The sodium salt is formed by neutralizing the final product with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrimidinyl halides in the presence of a base like potassium carbonate.
Major Products
科学研究应用
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and pyrimidinyl groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine
- 4-Amino-5-aminomethyl-2-methylpyrimidine
Uniqueness
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its naphthyridine core and the presence of both aminomethyl and pyrimidinyl groups make it a versatile compound with broad research and industrial applications.
属性
分子式 |
C22H30N5NaO2 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
sodium;(3S)-8-[3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]-3-(2-methylpyrimidin-5-yl)octanoate |
InChI |
InChI=1S/C22H31N5O2.Na/c1-15-25-13-19(14-26-15)16(11-21(28)29)6-3-2-4-8-20-18(12-23)10-17-7-5-9-24-22(17)27-20;/h10,13-14,16H,2-9,11-12,23H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t16-;/m0./s1 |
InChI 键 |
CMPRSWACEVGCAR-NTISSMGPSA-M |
手性 SMILES |
CC1=NC=C(C=N1)[C@@H](CCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
规范 SMILES |
CC1=NC=C(C=N1)C(CCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
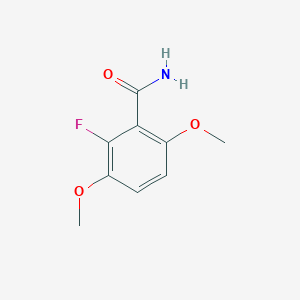
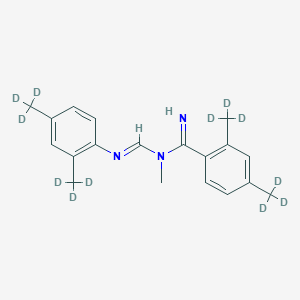
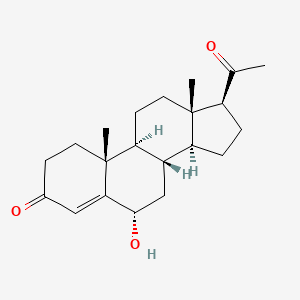
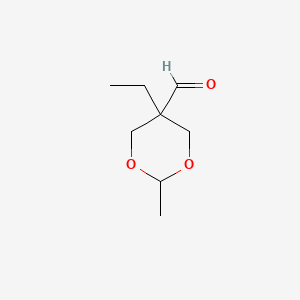
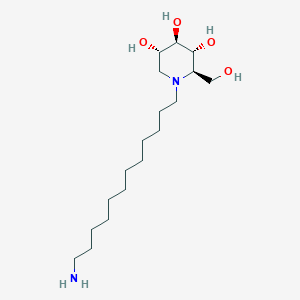

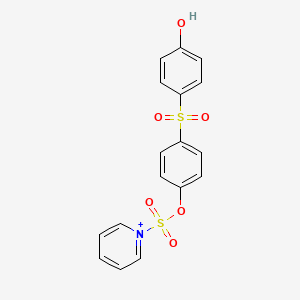
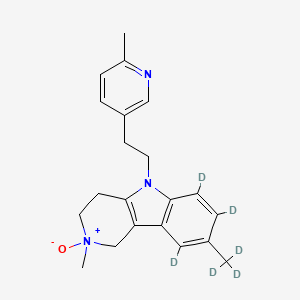
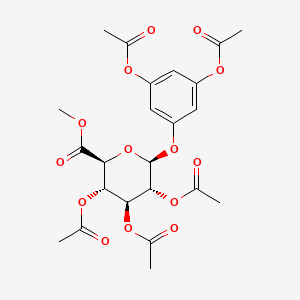
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
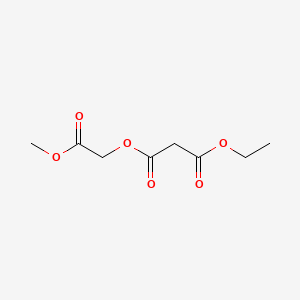

![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
